molecular formula C16H11Br2N B14640122 1H-Pyrrole, 2,5-bis(4-bromophenyl)- CAS No. 55368-36-0

1H-Pyrrole, 2,5-bis(4-bromophenyl)-

Cat. No.: B14640122
CAS No.: 55368-36-0
M. Wt: 377.07 g/mol
InChI Key: IQBOGGBDBMIETI-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrrole (B145914) Architectures in Organic Synthesis

Pyrrole is a five-membered aromatic heterocycle containing a nitrogen atom. wikipedia.org This fundamental structure is a key component in a vast array of natural products, including heme, chlorophyll, and vitamin B12. rsc.org In the realm of synthetic chemistry, substituted pyrroles are versatile building blocks for creating more complex molecules. rsc.org Their electron-rich nature makes them highly reactive towards electrophiles, although this reactivity can also lead to polymerization under acidic conditions. wikipedia.orguctm.edu

The development of new methods for synthesizing substituted pyrroles is a continuous focus for chemists. rsc.org These methods include well-established named reactions like the Knorr, Hantzsch, and Paal-Knorr syntheses, as well as more modern techniques involving transition metal catalysis and multicomponent reactions. nih.govorganic-chemistry.org The ability to introduce various substituents onto the pyrrole ring allows for the fine-tuning of the molecule's electronic and steric properties, making them valuable in the development of pharmaceuticals, functional materials, and catalysts. rsc.orgnumberanalytics.com For instance, pyrrole derivatives have found applications as organic light-emitting diodes (OLEDs), in organic photovoltaics (OPVs), and as organic field-effect transistors (OFETs). numberanalytics.com

Rationale for Halogenation, Specifically Bromination, in Aromatic Heterocycles

Halogenation, and specifically bromination, is a fundamental transformation in organic synthesis. The introduction of a bromine atom onto an aromatic ring, such as in 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, serves several important purposes. Aryl bromides are valuable intermediates because the bromine atom can be readily replaced by a variety of other functional groups through reactions like cross-coupling, lithiation, and Grignard reagent formation. nih.gov

The process of aromatic bromination is typically an electrophilic aromatic substitution reaction. pressbooks.pub For the reaction to occur, the bromine molecule is often activated with a catalyst to make it more electrophilic. pressbooks.pub The position at which the bromine atom is introduced is influenced by the existing substituents on the aromatic ring. nih.gov In the case of pyrrole, which is an electron-rich heterocycle, electrophilic substitution preferentially occurs at the α-position (the carbon atoms adjacent to the nitrogen) due to the greater stability of the resulting intermediate. uctm.edu The bromination of aromatic heterocycles is a key step in creating precursors for more complex molecules with desired electronic and photophysical properties. researchgate.net

Historical Context and Evolution of 2,5-Diarylpyrrole Research

Pyrrole itself was first isolated from coal tar in 1834. numberanalytics.com The synthesis of pyrrole derivatives has been a subject of study for over a century, with many of the classical synthetic methods being developed in the late 19th and early 20th centuries. nih.gov The development of 2,5-diarylpyrroles is a more recent area of focus, driven by the discovery of their interesting biological and material properties.

Research into 1,5-diarylpyrroles has shown their potential as selective inhibitors of cyclooxygenase-2 (COX-2), which could lead to the development of new anti-inflammatory agents with fewer side effects than existing drugs. nih.gov Furthermore, some brominated pyrrole derivatives have demonstrated potential as anticancer agents. researchgate.net The synthesis of 2,5-disubstituted pyrroles can be achieved through various modern synthetic methods, including nano copper-catalyzed reactions of vinyl azides with terminal alkynes, which offer high efficiency and regioselectivity. organic-chemistry.org

Scope and Academic Relevance of the Current Research Outline on 1H-Pyrrole, 2,5-bis(4-bromophenyl)-

The study of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- is academically relevant due to its potential applications in medicinal chemistry and materials science. The presence of the two bromo-phenyl substituents on the pyrrole core makes this molecule a prime candidate for further chemical modification. The bromine atoms can act as handles for introducing new functionalities through cross-coupling reactions, allowing for the synthesis of a library of related compounds for biological screening or for the development of new polymers and materials.

The investigation of compounds like 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) provides insights into the structural and bonding characteristics of related molecules, which is crucial for understanding their reactivity and potential applications. researchgate.net The synthesis and characterization of such molecules contribute to the broader understanding of structure-property relationships in heterocyclic chemistry.

Properties

CAS No.

55368-36-0

Molecular Formula

C16H11Br2N

Molecular Weight

377.07 g/mol

IUPAC Name

2,5-bis(4-bromophenyl)-1H-pyrrole

InChI

InChI=1S/C16H11Br2N/c17-13-5-1-11(2-6-13)15-9-10-16(19-15)12-3-7-14(18)8-4-12/h1-10,19H

InChI Key

IQBOGGBDBMIETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(N2)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Pyrrole, 2,5 Bis 4 Bromophenyl

Classical Cyclocondensation Approaches

The cornerstone of synthesizing the pyrrole (B145914) ring in 1H-Pyrrole, 2,5-bis(4-bromophenyl)- lies in classical cyclocondensation reactions, with the Paal-Knorr synthesis being the most prominent and widely utilized method. researchgate.netwikipedia.org This approach involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org

Paal-Knorr Synthesis: Reaction of 1,4-Diketones with Nitrogen Sources

The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles. wikipedia.org The reaction typically proceeds under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.org The mechanism involves the initial attack of the amine on one of the carbonyl groups of the 1,4-diketone to form a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the aromatic pyrrole ring.

The direct synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- is effectively carried out by the reaction of 1,4-bis(4-bromophenyl)butane-1,4-dione with a nitrogen source, typically ammonium (B1175870) acetate (B1210297). In this reaction, ammonium acetate serves as the source of ammonia, which acts as the primary amine required for the cyclization. The reaction is commonly conducted in a suitable solvent, such as acetic acid, under reflux conditions.

A representative procedure involves dissolving 1,4-bis(4-bromophenyl)butane-1,4-dione and an excess of ammonium acetate in glacial acetic acid and heating the mixture at reflux for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography. Upon completion, the desired product, 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, can be isolated and purified using standard laboratory techniques like crystallization.

Interactive Data Table: Representative Paal-Knorr Synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)-

Reactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
1,4-bis(4-bromophenyl)butane-1,4-dioneAmmonium AcetateAcetic AcidReflux4-2470-85

Note: The yield can vary depending on the specific reaction scale and purification methods employed. The data presented is a representative range based on typical Paal-Knorr syntheses of similar 2,5-diarylpyrroles.

The efficiency of the Paal-Knorr synthesis for 1H-Pyrrole, 2,5-bis(4-bromophenyl)- can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. While specific optimization studies for this exact compound are not extensively documented, general principles for optimizing the Paal-Knorr reaction can be applied.

The use of a weak acid catalyst, such as acetic acid, is often sufficient to promote the reaction. organic-chemistry.org However, other catalysts have been explored for the synthesis of 2,5-diarylpyrroles. The choice of solvent can also play a crucial role. While acetic acid is a common choice, other solvents have been investigated for their ability to improve yields and reaction times. Microwave-assisted synthesis has emerged as a significant advancement, often leading to dramatically reduced reaction times and improved yields compared to conventional heating. researchgate.netpensoft.netorganic-chemistry.orgnih.gov

Interactive Data Table: General Optimization Parameters for Paal-Knorr Synthesis of 2,5-Diarylpyrroles

ParameterVariationEffect on Reaction
Catalyst Acetic Acid, Lewis Acids (e.g., FeCl₃), Solid-supported acidsCan accelerate the reaction rate and improve yield.
Solvent Acetic Acid, Ethanol, Water, Solvent-freeInfluences reactant solubility and reaction kinetics.
Temperature Room Temperature to RefluxHigher temperatures generally increase the reaction rate.
Energy Source Conventional Heating, Microwave IrradiationMicrowave irradiation can significantly reduce reaction times. pensoft.netorganic-chemistry.org

Variations and Derivatizations from Established Pyrrole Synthesis Protocols

Beyond the direct Paal-Knorr reaction with ammonium acetate, several variations and derivatizations of established pyrrole synthesis protocols can be applied to generate 1H-Pyrrole, 2,5-bis(4-bromophenyl)- or its derivatives. These methods often involve the use of different starting materials or catalysts to achieve the desired product.

One notable variation is the use of microwave irradiation, which has been shown to be highly effective in accelerating the Paal-Knorr reaction for a wide range of substituted pyrroles. researchgate.netorganic-chemistry.orgnih.gov This technique can lead to cleaner reactions and higher yields in a fraction of the time required for conventional heating.

Another approach involves the use of solid-phase synthesis or flow chemistry, which can be advantageous for library synthesis and process scalability. While specific examples for 1H-Pyrrole, 2,5-bis(4-bromophenyl)- are not prevalent, these techniques are increasingly being applied to the synthesis of heterocyclic compounds.

Advanced Catalytic Systems in Pyrrole Formation

The development of advanced catalytic systems has provided new avenues for the synthesis of pyrroles, including 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, often under milder and more environmentally friendly conditions.

Utilization of Ionic Liquids as Green Reaction Media and Catalysts

Ionic liquids (ILs) have gained significant attention as "green" alternatives to traditional volatile organic solvents in chemical synthesis. sid.ir Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for a variety of organic reactions, including the synthesis of pyrroles. organic-chemistry.org

In the context of the Paal-Knorr synthesis, ionic liquids can act as both the solvent and a catalyst, facilitating the reaction often under milder conditions than traditional methods. For the synthesis of 2,5-diarylpyrroles, various imidazolium-based ionic liquids have been employed. These reactions can sometimes proceed without the need for an additional acid catalyst. The use of dicationic ionic liquids has also been explored as effective catalysts for the synthesis of tetrasubstituted pyrroles. sid.ir

Interactive Data Table: Ionic Liquids in the Synthesis of 2,5-Diarylpyrroles

Ionic Liquid TypeRoleTypical Reaction Conditions
Imidazolium-basedSolvent and/or CatalystRoom temperature to moderate heating
Dicationic Imidazolium-basedCatalystRefluxing ethanol

The use of ionic liquids not only offers potential environmental benefits but can also lead to improved yields and easier product isolation. The recyclability of the ionic liquid is another key advantage of this methodology.

Exploration of Transition Metal-Catalyzed Routes for Aryl-Pyrrole Bond Formation

Transition metal catalysis offers powerful and versatile methods for the construction of C-C and C-N bonds, which are crucial for the formation of the pyrrole ring and the introduction of aryl substituents. elsevierpure.commdpi.com Several strategies have been developed that are applicable to the synthesis of 2,5-diarylpyrroles.

One notable approach involves the palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction can be used to form the C-C bonds between a dihalopyrrole core and an arylboronic acid. For instance, a 2,5-dihalopyrrole could be coupled with 4-bromophenylboronic acid in the presence of a palladium catalyst to yield 1H-Pyrrole, 2,5-bis(4-bromophenyl)-.

Another strategy involves the synthesis of pyrroles from dienyl azides, which can be catalyzed by transition metals like zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.orgnih.gov This method allows for the formation of 2,5-disubstituted pyrroles at room temperature and is tolerant of various functional groups. organic-chemistry.org The reaction proceeds through the decomposition of the azide, and zinc iodide has been shown to be a cost-effective and efficient catalyst for this transformation. organic-chemistry.org

Furthermore, the synthesis of tetrasubstituted pyrroles can be achieved through a multi-step cascade reaction involving the Sonogashira coupling of homopropargylic amines and aryl iodides, catalyzed by a combination of palladium and copper complexes. nih.gov This is followed by intramolecular hydroamination, reductive elimination, and subsequent oxidation to furnish the pyrrole ring. nih.gov

The following table summarizes some transition metal-catalyzed methods for the synthesis of substituted pyrroles:

Catalyst SystemStarting MaterialsKey TransformationRef.
Pd(PPh₃)₄Indole derivative and vinyl bromideSuzuki-Miyaura cross-coupling mdpi.com
ZnI₂ or Rh₂(O₂CC₃F₇)₄Dienyl azidesCatalytic conversion to pyrroles organic-chemistry.orgnih.gov
Pd(PPh₃)₂Cl₂, CuIHomopropargylic amines and aryl iodidesSonogashira coupling and cascade cyclization nih.gov

Microwave-Assisted Organic Synthesis (MAOS) for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. pensoft.netpensoft.net This technique has been successfully applied to various pyrrole syntheses.

The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines, can be significantly enhanced by microwave irradiation. pensoft.net For example, the reaction of 2,5-hexanedione (B30556) with a primary amine in the presence of N-bromosuccinimide (NBS) as a catalyst can be achieved rapidly under solvent-free microwave conditions. pensoft.net

Similarly, the Clauson-Kaas synthesis, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate, can be performed efficiently under microwave irradiation in the presence of an acidic ionic liquid, which acts as both a catalyst and a solvent. pensoft.net This method offers high yields and fast reaction times. pensoft.net

Recent developments have also shown the utility of microwave heating in the synthesis of pyrrole derivatives from furan-2,5-dione and diamines, as well as from 2,5-dimethoxytetrahydrofuran and various amines catalyzed by manganese nitrate. pensoft.netpensoft.net The Piloty-Robinson pyrrole synthesis, which produces N-acyl 3,4-disubstituted pyrroles from hydrazine (B178648) and an aldehyde, is another reaction that benefits from the reduced reaction times afforded by microwave heating. nih.gov

The table below highlights some microwave-assisted methods for pyrrole synthesis:

Synthesis TypeReactantsConditionsRef.
Paal-Knorr2,5-Hexanedione, primary amine, NBSMicrowave, solvent-free pensoft.net
Clauson-Kaas2,5-Dimethoxytetrahydrofuran, amine, acidic ionic liquidMicrowave irradiation pensoft.net
From Furan-2,5-dioneFuran-2,5-dione, 3-phenylenediamineMicrowave, 130°C, 10 min pensoft.net
Piloty-RobinsonHydrazine, aldehyde, aroyl chlorideMicrowave irradiation nih.gov

Purification and Characterization of Synthetic Intermediates and Final Products

The purification of the synthetic intermediates and the final product, 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, is crucial to obtain a compound of high purity. Common purification techniques include column chromatography, recrystallization, and distillation under reduced pressure. orgsyn.org For instance, after a reaction, the crude product can be dissolved in a suitable solvent and purified by column chromatography on silica (B1680970) gel. orgsyn.org Recrystallization from a solvent mixture like hexane (B92381) can also be employed to obtain a pure solid product. orgsyn.org

Characterization of the synthesized compounds relies on a combination of spectroscopic methods to confirm their structure and purity. These methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of protons and carbon atoms in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula (C₁₆H₁₁Br₂N for 1H-Pyrrole, 2,5-bis(4-bromophenyl)-). nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. For pyrrole derivatives, characteristic absorption bands for the N-H bond can be observed. nih.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. nih.govnih.gov

The following table lists the key characterization data for 1H-Pyrrole, 2,5-bis(4-bromophenyl)-:

PropertyValue
Molecular FormulaC₁₆H₁₁Br₂N
Molecular Weight392.98 g/mol
AppearanceSolid (predicted)
PubChem CID11474361

Structural and Electronic Characterization of 1h Pyrrole, 2,5 Bis 4 Bromophenyl

Spectroscopic Techniques for Molecular Confirmation and Analysis

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- . Each technique offers unique insights into the connectivity of atoms, their chemical environment, and the electronic nature of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For the symmetric molecule 1H-Pyrrole, 2,5-bis(4-bromophenyl)- , a specific set of signals is expected. The protons on the pyrrole (B145914) ring (at the 3 and 4 positions) would appear as a distinct singlet or a narrow multiplet. The protons on the two equivalent 4-bromophenyl rings would typically present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring, due to coupling between adjacent aromatic protons. The N-H proton of the pyrrole ring would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For 1H-Pyrrole, 2,5-bis(4-bromophenyl)- , due to its symmetry, one would expect to see signals for the two equivalent carbons of the pyrrole ring attached to the phenyl groups (C2, C5), the two equivalent carbons at the center of the pyrrole ring (C3, C4), and four distinct signals for the carbons of the 4-bromophenyl groups (the carbon attached to the pyrrole, the carbon bearing the bromine atom, and the two equivalent carbons in between), in addition to the ipso-carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the functional groups and bond vibrations within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- is expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the pyrrole ring, typically appearing as a sharp to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the pyrrole and phenyl rings would appear in the 1400-1600 cm⁻¹ region. A strong absorption band corresponding to the C-Br stretching vibration would be observed in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The symmetric vibrations of the molecule, such as the breathing modes of the aromatic rings, are often strong in the Raman spectrum, whereas they may be weak in the IR.

Detailed experimental IR and Raman spectra for 1H-Pyrrole, 2,5-bis(4-bromophenyl)- are not specified in the currently available literature.

Mass Spectrometry (MS) for Accurate Mass Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 1H-Pyrrole, 2,5-bis(4-bromophenyl)- (molecular formula C₁₆H₁₁Br₂N), the high-resolution mass spectrum (HRMS) would show a characteristic isotopic pattern for a molecule containing two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br have nearly equal natural abundance). The molecular ion peak (M⁺) would appear as a cluster of peaks, with the M⁺, [M+2]⁺, and [M+4]⁺ peaks having a relative intensity ratio of approximately 1:2:1. The accurate mass measurement would confirm the elemental formula.

Predicted Mass DataValue
Molecular Formula C₁₆H₁₁Br₂N
Monoisotopic Mass 386.9312 Da

This data is based on the chemical formula and has not been confirmed by a cited experimental result.

Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is related to its color and chromophoric system. The extended π-conjugated system, encompassing the two bromophenyl rings and the central pyrrole moiety, is expected to give rise to strong absorptions in the ultraviolet region. The spectrum would likely exhibit π → π* transitions characteristic of this type of aromatic compound. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters that characterize its chromophoric properties.

Specific experimental UV-Vis absorption data for 1H-Pyrrole, 2,5-bis(4-bromophenyl)- is not available in the searched literature.

Advanced Structural Determination: X-ray Crystallography

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.

Single Crystal X-ray Diffraction for Solid-State Architecture

Growing a suitable single crystal of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- would allow for its analysis by single-crystal X-ray diffraction. This technique would provide precise data on bond lengths, bond angles, and torsion angles. Key structural questions that could be answered include the planarity of the pyrrole ring, the dihedral angles between the pyrrole and the two phenyl rings, and the nature of intermolecular interactions (such as hydrogen bonding involving the pyrrole N-H or π-π stacking) that dictate the crystal packing.

A published crystal structure for 1H-Pyrrole, 2,5-bis(4-bromophenyl)- was not found in the available scientific literature. Therefore, no experimental crystallographic data can be presented.

Reactivity and Functionalization of 1h Pyrrole, 2,5 Bis 4 Bromophenyl

Chemical Transformations at the Pyrrole (B145914) Core

The pyrrole nucleus is an electron-rich aromatic system, rendering it highly susceptible to a variety of chemical modifications. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, which significantly activates the carbon positions towards electrophilic attack and facilitates reactions at the nitrogen itself.

Electrophilic aromatic substitution is a hallmark reaction of pyrrole and its derivatives. Generally, pyrrole is significantly more reactive than benzene (B151609) in these reactions. nih.govpearson.com Substitution typically occurs at the C-2 (α) position, as the resulting cationic intermediate (σ-complex) is better stabilized by resonance, with the positive charge being delocalized over three atoms, including the nitrogen. pearson.comquora.comchegg.com

In the case of 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, the C-2 and C-5 positions are already occupied by the 4-bromophenyl groups. Consequently, electrophilic attack is directed to the available C-3 and C-4 (β) positions. While β-substitution is generally less favored in unsubstituted pyrrole due to a less stable intermediate (charge delocalized over only two carbon atoms), it becomes the primary pathway when the α-positions are blocked. pearson.comquora.com

The electron-donating nature of the pyrrole ring is strong enough that even with the deactivating effect of the aryl substituents, the β-positions remain reactive towards a range of electrophiles. Common electrophilic substitution reactions that can be performed at the C-3 and C-4 positions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions, often under milder conditions than those required for benzene. For instance, bromination of analogous 2,5-diarylpyrroles has been shown to selectively occur at the β-positions of the pyrrole core.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyrrole Derivatives

Reaction TypeReagent/ConditionsExpected Product on 1H-Pyrrole, 2,5-bis(4-bromophenyl)-
BrominationN-Bromosuccinimide (NBS), THF3-Bromo- or 3,4-dibromo-2,5-bis(4-bromophenyl)pyrrole
NitrationHNO₃ / Acetic Anhydride3-Nitro-2,5-bis(4-bromophenyl)pyrrole
SulfonationPyridine-SO₃ complex2,5-bis(4-bromophenyl)pyrrole-3-sulfonic acid
AcylationAcyl chloride / Lewis acid (e.g., AlCl₃)3-Acyl-2,5-bis(4-bromophenyl)pyrrole

The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and an acidic proton, making it a site for N-substitution reactions, most commonly N-alkylation. The pyrrole anion, generated by treating the NH-pyrrole with a suitable base, acts as a potent nucleophile. A variety of bases, from sodium hydride (NaH) to potassium carbonate (K₂CO₃), can be used to deprotonate the pyrrole nitrogen. researchgate.netorganic-chemistry.org The resulting anion readily reacts with electrophiles like alkyl halides, sulfonyl chlorides, or acyl chlorides to yield N-substituted products. organic-chemistry.org

For 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, this reaction allows for the introduction of a wide range of functional groups at the nitrogen atom, which can be used to tune the solubility, electronic properties, and solid-state packing of the molecule. Studies on similar 2,5-disubstituted pyrroles have demonstrated that N-alkylation proceeds in high yields. rsc.org The use of ionic liquids as solvents has also been reported to facilitate highly regioselective N-substitution of pyrroles. organic-chemistry.org

Table 2: Common Reagents for N-Substitution of Pyrroles

Reagent ClassSpecific ExampleProduct Type
Alkyl HalidesIodomethane, Benzyl BromideN-Alkylpyrrole
Acyl HalidesAcetyl Chloride, Benzoyl ChlorideN-Acylpyrrole
Sulfonyl Halidesp-Toluenesulfonyl ChlorideN-Sulfonylpyrrole
Electrophilic OlefinsMethyl Acrylate (Michael Addition)N-alkylated pyrrole with ester functionality

Exploitation of the Bromine Substituents for Further Derivatization

The two bromine atoms on the phenyl rings serve as versatile handles for extending the molecular framework through various metal-catalyzed cross-coupling reactions or via organometallic intermediates.

The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. By coupling the dibrominated pyrrole derivative with appropriate partners (e.g., boronic acids, organostannanes, or terminal alkynes), it is possible to synthesize highly conjugated systems with tailored electronic and photophysical properties.

The Suzuki-Miyaura coupling is particularly effective for this purpose, reacting the brominated substrate with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. mdpi.comnih.gov Research on the closely related compound 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) has shown that it undergoes efficient Suzuki coupling with various (hetero)aryl boronic acids to yield symmetrically substituted, highly fluorescent derivatives. researchgate.net This demonstrates the high potential of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- to act as a scaffold for creating larger, π-conjugated molecules for applications in materials science.

Table 3: Suzuki Cross-Coupling Reaction Conditions for Aryl Bromides

CatalystBaseSolventTypical Substrate for Coupling
Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMEPhenylboronic acid
Pd(dppf)Cl₂K₃PO₄1,4-Dioxane, DMEThiopheneboronic acid
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂OVinylboronic acid

Another powerful strategy for functionalizing the bromophenyl groups is through a lithium-halogen exchange reaction. wikipedia.org Treating 1H-Pyrrole, 2,5-bis(4-bromophenyl)- with an organolithium reagent, typically n-butyllithium or t-butyllithium at low temperatures, can replace one or both bromine atoms with lithium. harvard.edu This reaction is generally very fast and efficient for aryl bromides. princeton.edu

The resulting organolithium intermediate is a strong nucleophile and can be quenched with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups, including aldehydes (via quenching with DMF), carboxylic acids (via CO₂), silyl (B83357) groups (via chlorosilanes), and new carbon-carbon bonds (via reaction with alkyl halides or carbonyl compounds). This method provides a complementary approach to cross-coupling reactions for the synthesis of complex derivatives. nih.gov

Table 4: Functionalization via Lithiation-Quenching Sequence

ElectrophileReagent ExampleFunctional Group Introduced
Carbon DioxideCO₂ (dry ice)Carboxylic Acid (-COOH)
Aldehydes/KetonesAcetone, BenzaldehydeTertiary/Secondary Alcohol
AmidesN,N-Dimethylformamide (DMF)Aldehyde (-CHO)
Silyl HalidesTrimethylsilyl chloride (TMSCl)Silyl group (-SiMe₃)
BoratesTriisopropyl borateBoronic Ester (-B(OiPr)₂)

Polymerization and Oligomerization Strategies for Material Development

The structure of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- is well-suited for the synthesis of conjugated polymers and oligomers, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Two primary strategies can be envisioned for the polymerization of this monomer:

Polymerization via Cross-Coupling Reactions: The dibromo functionality allows for step-growth polymerization through repeated cross-coupling reactions. For example, Yamamoto or Suzuki polycondensation can be employed. In Suzuki polycondensation, the dibrominated monomer would be reacted with a diboronic acid or a diboronic ester comonomer, or it could be converted into its own diboronic ester derivative and subjected to self-condensation. This approach allows for precise control over the polymer structure and leads to well-defined conjugated polymers where the 2,5-diarylpyrrole unit is a repeating segment in the polymer backbone. Polythiophenes and other conducting polymers are often synthesized using these methods. mdpi.com

Oxidative Polymerization: The pyrrole ring itself can be polymerized through oxidative coupling. The C-3 and C-4 positions, being electron-rich, can be linked under oxidative conditions (e.g., using FeCl₃ or electrochemical methods). While this method is common for simple pyrroles, the bulky 2,5-diaryl substituents in the target molecule might sterically hinder this process. More relevant is the oxidative polymerization involving arylamine groups, suggesting that under certain conditions, coupling could be induced at the phenyl rings, though this is less controlled than cross-coupling polymerization. mdpi.comnih.gov

The choice of polymerization strategy allows for the creation of a diverse range of polymeric materials based on the 1H-Pyrrole, 2,5-bis(4-bromophenyl)- core, each with unique structural and electronic properties suitable for advanced material applications.

Academic and Technological Applications of 1h Pyrrole, 2,5 Bis 4 Bromophenyl and Its Derivatives

Advanced Materials Science

The unique electronic and photophysical properties of 2,5-diarylpyrroles make them prime candidates for the development of novel advanced materials. The presence of bromine atoms offers a site for further chemical modification, allowing for the fine-tuning of properties for specific applications.

Derivatives of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- are explored for their utility in organic electronics, where they can function as active components in various devices. Dipyrromethanes, which share a similar core structure, are noted for their application as optoelectronic materials. researchgate.net

The molecular structure of pyrrole (B145914) derivatives, featuring a π-conjugated system, is fundamental to their potential as organic semiconductors. While specific charge transport data for 1H-Pyrrole, 2,5-bis(4-bromophenyl)- is not extensively detailed in the provided literature, related compounds offer insight. For instance, the intramolecular charge transfer properties are a key feature in derivatives designed for electronic applications. In one such derivative, 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN), a strong intramolecular charge transfer property is observed, which is a critical characteristic for charge transport in semiconductor materials. nih.gov

The interaction of pyrrole-based compounds with light is central to their use in optoelectronic devices like organic light-emitting diodes (OLEDs) and sensors. The photophysical properties of these molecules, such as absorption and emission wavelengths, are determined by their electronic structure.

A derivative, 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN), exhibits two primary absorption bands with a maximum absorption peak at 462 nm. nih.gov This absorption is attributed to its strong donor-acceptor structure, which facilitates intramolecular charge transfer. nih.gov Such properties are highly relevant for the development of materials for optoelectronic applications. researchgate.net The ability of small molecules to absorb and then release light as fluorescence is a foundational principle in the discovery of new materials for these technologies. nih.gov

Derivatives of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- have been successfully employed as photoinitiators for radical polymerization, a process with applications in 3D printing, coatings, and adhesives. nih.gov

The derivative 1,4-bis(4-bromophenyl)-2,5-bis(4-nitrophenyl)-1,4-dihydropyrrole[3,2-b]pyrrole (PyBN) functions as a one-component photoinitiator. nih.gov It demonstrates wavelength-selective photoactivity, efficiently initiating the radical photopolymerization of various (meth)acrylate materials when irradiated with 365 nm and 395 nm LED light. nih.gov Under these conditions, it achieves a very high double bond conversion rate. nih.gov Interestingly, when exposed to 470 nm LED light, PyBN does not undergo photolysis due to its intramolecular charge transfer activity at this wavelength, highlighting its tunable nature. nih.gov This unique property allows for its potential use in dual-wavelength volumetric additive manufacturing. nih.gov

Furthermore, PyBN can act as a co-initiator in two-component visible light photoinitiator systems. When combined with camphorquinone (B77051) (CQ), it exhibits a synergistic interaction under 470 nm LED irradiation, enhancing the polymerization process. nih.gov

Table 1: Photopolymerization Efficiency of PyBN Photoinitiator System

Monomer MaterialIrradiation WavelengthConversion Rate
(Meth)acrylate Materials365 nm / 395 nm LEDUp to 99.86% nih.gov

The intrinsic fluorescence of certain pyrrole derivatives makes them suitable for use as probes and tags in biological and chemical sensing applications. nih.gov The ability of these small molecules to absorb and emit light is central to their function in creating fluorescent molecular probes that can selectively bind to a target. nih.gov

Substituted pyrroles are recognized as important scaffolds for developing such probes. nih.gov For example, 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) is a dipyrromethane, a class of compounds that serves as a foundational tool in a variety of imaging applications and in the design of chemosensors. researchgate.net While the parent compound is a building block, further functionalization can lead to probes with specific targets.

Organic Electronic Materials

Supramolecular Chemistry and Recognition Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Pyrrole-containing molecules are excellent candidates for building these complex architectures due to their ability to form hydrogen bonds and participate in π-π stacking.

The derivative 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) provides a clear example of these principles. researchgate.net In its crystalline state, the molecules are linked through a network of non-covalent interactions. These include N—H...π interactions, where the hydrogen on the pyrrole nitrogen interacts with the electron cloud of a neighboring ring, and C—H...π interactions. researchgate.net These interactions organize the molecules into layers. Furthermore, C—Br...π interactions link these layers together, forming a complete three-dimensional structure. researchgate.net

This capacity for self-assembly makes such molecules valuable as host molecules in recognition systems. Specifically, dipyrromethanes like 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) are used as building blocks for synthesizing more complex host molecules, such as molecular nanotweezers, which are designed to bind specific guest molecules. researchgate.net

Table 2: Crystallographic Data for 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole)

ParameterValue
Chemical FormulaC₁₅H₁₃BrN₂ researchgate.net
Molecular Weight301.18 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)5.8132 (8) researchgate.net
b (Å)19.763 (2) researchgate.net
c (Å)11.656 (1) researchgate.net
β (°)96.85 (1) researchgate.net
Volume (ų)1329.6 (3) researchgate.net

Host-Guest Interactions and Molecular Recognition

The ability of synthetic molecules to selectively bind to other molecules (guests) is fundamental to areas like catalysis, sensing, and separations. The pyrrole N-H group is a key feature, enabling it to act as a hydrogen-bond donor for anion recognition. This capability is often incorporated into more complex macrocyclic structures to enhance binding affinity and selectivity.

Derivatives of 2,5-diarylpyrroles are integral components of larger host systems like calix nih.govpyrroles. These macrocycles create well-defined cavities capable of encapsulating guest molecules. For instance, a tetratopic pyridine-functionalized calix nih.govpyrrole, which contains the fundamental pyrrole structural unit, can self-assemble into a "four-wall" molecular capsule through coordination with silver(I) ions. rsc.org This capsule demonstrates selective recognition for the fluoride (B91410) anion over other halides like chloride, bromide, and iodide. rsc.org The binding process in such systems can be monitored using techniques like NMR spectroscopy, which reveals the dynamics of the host-guest interaction. rsc.org

Beyond macrocycles, even simpler, open-chain pyrrole derivatives have been engineered for anion binding. Pyrrole-2,5-diamides bearing nitrophenyl groups have been synthesized to act as anion receptors. rsc.org These molecules utilize the pyrrole N-H and amide N-H groups to form hydrogen bonds with anions. The specific nature of the appended aryl groups can influence the binding properties and even lead to observable color changes upon interaction with certain anions, as seen with fluoride. rsc.org The presence of bromo- or other halo-phenyl groups can further modulate these interactions through halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic center. This halogen⋯π interaction has been shown to mediate the formation of polar host-guest assemblies in other molecular systems. rsc.org

Host SystemGuest MoleculeKey InteractionsApplication
Pyridine-functionalized calix nih.govpyrrole capsuleFluoride anionHydrogen bonding, Coordination with Ag(I)Selective anion recognition
Nitrophenyl-pyrrole-2,5-diamideFluoride anionHydrogen bondingAnion binding and sensing
2,4,6-tris(4-halophenoxy)-1,3,5-triazineTrihalobenzeneHalogen⋯π interactionCrystal engineering

Application in Material Separation and Chemo-sensing

The principles of molecular recognition are directly applied in the development of materials for separation and chemical sensing. The selective binding of a host molecule to a specific target can be used to either physically separate that target from a mixture or to generate a signal indicating its presence.

In material separation, supramolecular polymers based on calix nih.govpyrrole have been developed for environmental remediation. A polymer constructed from a pillar nih.govarene and a calix nih.govpyrrole unit can form a xerogel material capable of the selective removal of naphthols from water. rsc.org This demonstrates how the recognition properties of the pyrrole-containing macrocycle can be translated into a functional material for practical separation applications. rsc.org

For chemo-sensing, the interaction between a pyrrole-based host and a guest analyte must produce a measurable output, such as a change in color or fluorescence. Pyrrole-2,5-diamide derivatives, for example, have been shown to act as colorimetric sensors for fluoride ions. rsc.org The binding of fluoride to a 3,5-dinitrophenyl derivative in an acetonitrile (B52724) solution triggers a deprotonation event, resulting in a distinct and visually detectable deep blue color. rsc.org This type of response is highly desirable for a chemosensor, as it allows for rapid and simple detection without the need for complex instrumentation. The design of such sensors relies on tuning the electronic properties of the molecule so that the binding event perturbs the chromophore, in this case, the nitrophenyl-pyrrole system.

Bio-Oriented Research and Chemical Biology Probes

In addition to materials applications, the pyrrole scaffold is a prominent feature in medicinal chemistry and chemical biology. Its ability to be readily functionalized at multiple positions allows for the systematic modification of its structure to optimize interactions with biological targets.

Molecular Scaffolds in Structure-Activity Relationship (SAR) Studies for Target Engagement

A central goal in drug discovery is to understand the relationship between a molecule's structure and its biological activity (SAR). This knowledge allows for the rational design of more potent and selective compounds. The 2,5-diarylpyrrole framework serves as an excellent scaffold for such studies. By systematically altering the substituents on the pyrrole ring and the flanking aryl groups, researchers can probe the requirements for effective binding to a biological target, a concept known as target engagement. nih.gov

A clear example is the development of inhibitors for metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. An SAR study on derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile revealed key structural features necessary for inhibitory activity against different MBL subclasses. nih.gov The study showed that the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all important for potency. nih.gov Further modification, such as the acylation of the 2-amino group, led to derivatives with enhanced activity, presenting a promising starting point for developing broad-spectrum MBL inhibitors. nih.gov

Similarly, derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as cholesterol absorption inhibitors. nih.gov In these SAR studies, various substitutions were made to explore their effect on inhibiting cholesterol uptake and suppressing the formation of macrophage-derived foam cells, a key event in atherosclerosis. nih.gov One of the most active compounds from this series demonstrated stronger in vitro activity than the known drug ezetimibe, highlighting the potential of this molecular scaffold. nih.gov The success of these compounds relies on their ability to engage with the biological targets involved in cholesterol metabolism. nih.govresearchgate.net

Table: SAR Insights for Pyrrole-Based Enzyme Inhibitors

Scaffold Target Enzyme Key Structural Feature for Activity Finding
2-Amino-4,5-diphenyl-1H-pyrrole-3-carbonitrile Metallo-β-lactamases (MBLs) 3-carbonitrile, 4,5-diphenyl, N-benzyl groups N-benzoyl derivative showed potent in vitro activity against multiple MBL subclasses. nih.gov

Design of Novel Chemical Tools for Biological Pathway Interrogation

Beyond therapeutic potential, well-characterized molecules that interact with specific biological targets serve as powerful chemical tools or probes. These probes can be used to interrogate complex biological pathways, helping to elucidate the function of individual proteins and their roles in disease. nih.gov The development of a chemical probe requires a molecule to be potent, selective, and often cell-permeable. nih.gov

The pyrrole scaffold is utilized in the creation of such tools. For instance, inhibitors designed to target a specific enzyme, like the MBL inhibitors mentioned previously, can be used to probe the role of antibiotic resistance mechanisms in bacteria. nih.gov By selectively inhibiting the enzyme, researchers can study the downstream consequences and potentially identify new vulnerabilities.

Similarly, the cholesterol absorption inhibitors based on the 1H-pyrrole-2,5-dione scaffold serve as chemical tools to investigate the pathways of lipid accumulation and inflammation in macrophages. nih.gov Studies have shown that a lead compound from this class can not only inhibit lipid uptake but also reduce the secretion of inflammatory markers like TNF-α and reactive oxygen species (ROS) in a concentration-dependent manner. nih.gov This allows for a detailed interrogation of the links between cholesterol metabolism and the inflammatory response in cells. The design of these molecules often involves iterative synthesis and biological evaluation, a core process in the development of sophisticated probes for chemical biology. frontiersin.org

Future Perspectives and Emerging Research Avenues

Development of Highly Efficient and Sustainable Synthetic Routes

While methods for synthesizing pyrrole (B145914) derivatives are well-established, the development of more efficient and environmentally friendly synthetic routes remains a priority. semanticscholar.org Future research will likely focus on green chemistry principles to minimize waste and energy consumption. nih.govmdpi.com This includes the exploration of one-pot syntheses, which are considered a primary approach to achieving these goals. researchgate.net The use of catalysts, such as a reusable tetrabutylammonium-di(p-tolyl)phosphate (TBAPDS) catalyst, has shown promise in multi-component condensation reactions, offering operational simplicity and high yields. researchgate.net Additionally, sustainable iridium-catalyzed syntheses that utilize renewable alcohols as starting materials are being developed. nih.gov These methods tolerate a wide range of functional groups, including bromides, making them suitable for the synthesis of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- and its derivatives. nih.gov

Key areas for advancement in the synthesis of this compound and related structures include:

Catalyst Innovation: Developing novel catalysts that are not only efficient but also recyclable and based on abundant, non-toxic metals.

Flow Chemistry: Utilizing microreactor technology for continuous and scalable synthesis with improved control over reaction parameters. nih.gov

Alternative Energy Sources: Employing microwave irradiation and sonication to accelerate reaction times and improve yields under milder conditions. nih.gov

Advanced Rational Design through Integrated Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is crucial for accelerating the discovery of new materials with tailored properties. researchgate.net For 1H-Pyrrole, 2,5-bis(4-bromophenyl)-, computational studies can predict how modifications to its structure will influence its electronic and optical characteristics.

Future research directions in this area include:

Predictive Modeling: Using Density Functional Theory (DFT) and other quantum chemical methods to forecast properties like band gaps, charge transport capabilities, and emission spectra of novel derivatives. researchgate.netrsc.org

Virtual Screening: Employing computational screening techniques to identify promising candidate molecules for specific applications before undertaking laborious and costly synthesis.

For instance, computational studies on phenylpyrrole isomers have provided insights into their geometry, electronic properties, and nonlinear optical properties. researchgate.net Similar investigations into 2,5-bis(4-bromophenyl)pyrrole and its potential derivatives will be invaluable. The introduction of aromatic carbonyls, for example, has been shown to decrease the energy gap between singlet and triplet states, which is a critical factor in designing materials with specific photophysical properties. researchgate.net

Exploration of Multifunctional Pyrrole-Based Materials

The inherent properties of the pyrrole core, combined with the versatility of the bromophenyl groups, make 1H-Pyrrole, 2,5-bis(4-bromophenyl)- an excellent platform for creating multifunctional materials. researchgate.net These are materials that can perform multiple tasks, such as sensing and catalysis, or exhibit multiple useful properties simultaneously.

Emerging research will likely focus on:

Chemosensors: Designing derivatives that exhibit changes in their optical or electronic properties upon binding to specific analytes, such as metal ions or pollutants.

Organic Electronics: Synthesizing novel polymers and small molecules for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atoms can be used as reactive sites for polymerization reactions. novapublishers.comresearchgate.net

Bioactive Materials: Investigating the potential of functionalized derivatives in biomedical applications, leveraging the known biological activity of many pyrrole-containing compounds. nih.govnih.gov

A summary of potential applications for multifunctional pyrrole-based materials is presented in the table below.

Application AreaPotential Functionality
Chemosensors Detection of metal ions, anions, and organic molecules
Organic Electronics Emissive layers in OLEDs, active layers in OPVs and OFETs
Biomedical Antimicrobial agents, anticancer drug candidates nih.govnih.gov
Catalysis Ligands for transition metal catalysts

Investigation of Self-Assembly and Nanoscale Organization

The ability of molecules to self-assemble into well-defined nanostructures is a powerful tool for creating materials with emergent properties. The planar nature of the pyrrole ring and the potential for intermolecular interactions involving the bromophenyl groups suggest that derivatives of 1H-Pyrrole, 2,5-bis(4-bromophenyl)- could exhibit interesting self-assembly behavior. nih.gov

Future studies in this domain will likely involve:

Supramolecular Chemistry: Designing molecules that can form specific architectures, such as nanofibers, nanotubes, or thin films, through non-covalent interactions like hydrogen bonding and π-π stacking.

Surface Functionalization: Modifying surfaces with self-assembled monolayers of these pyrrole derivatives to control surface properties like wettability and adhesion.

Crystal Engineering: Investigating the solid-state packing of different derivatives to understand and control their bulk properties. For example, the crystal structure of 2,2′-[(4-Bromophenyl)methylene]bis(1H-pyrrole) reveals the formation of layers linked by C—Br...π interactions, forming a three-dimensional structure. researchgate.net

Translation of Fundamental Research into Applied Technologies

A crucial aspect of future research will be the translation of fundamental discoveries into practical applications. nih.gov This will require a multidisciplinary approach, bridging the gap between synthetic chemistry, materials science, and engineering.

Key steps in this translation process include:

Device Prototyping: Fabricating and testing prototype devices, such as sensors and solar cells, that incorporate the newly developed materials.

Performance Optimization: Systematically refining the molecular design and device architecture to maximize performance and stability.

Scalability and Manufacturing: Developing cost-effective and scalable methods for producing the materials and devices in larger quantities.

The journey from a promising molecule like 1H-Pyrrole, 2,5-bis(4-bromophenyl)- to a commercially viable technology is long and challenging, but the potential rewards are substantial. Continued investment in fundamental and applied research will be essential to unlock the full potential of this versatile chemical compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.